N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide
CAS No.:
Cat. No.: VC13478289
Molecular Formula: C10H11BrN2O
Molecular Weight: 255.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrN2O |
|---|---|
| Molecular Weight | 255.11 g/mol |
| IUPAC Name | N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C10H11BrN2O/c1-6-8(11)4-5-9(12-6)13-10(14)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13,14) |
| Standard InChI Key | CKOCPODDUGDTQQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=N1)NC(=O)C2CC2)Br |
| Canonical SMILES | CC1=C(C=CC(=N1)NC(=O)C2CC2)Br |
Introduction
N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide is an organic compound that belongs to the class of pyridine derivatives. It features a cyclopropanecarboxamide group attached to a pyridine ring, which is substituted with a bromine atom at the 5-position and a methyl group at the 6-position. This compound is of interest in various fields of scientific research due to its unique structure and potential applications.
Synthesis Methods
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide can be approached through several routes, although specific detailed methods are not widely documented. Generally, such compounds are synthesized by reacting a pyridine derivative with a cyclopropanecarboxylic acid derivative in the presence of a coupling agent.
Chemical Reactions:
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Hydrolysis: The amide group can undergo hydrolysis to form the corresponding carboxylic acid.
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Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in appropriate conditions.
Applications:
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Pharmaceutical Research: Compounds with similar structures are often investigated for their potential biological activities, including antimicrobial and anticancer properties.
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Material Science: Pyridine derivatives are used in the synthesis of various materials due to their ability to form complexes and participate in polymerization reactions.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-bromo-6-methylpyridin-2-yl)cyclopropanecarboxamide | Bromine and methyl substituents on pyridine ring | Potential antimicrobial and anticancer activities |
| N-(6-methylpyridin-2-yl)cyclopropanecarboxamide | Methyl substituent on pyridine ring | Moderate biological activity |
| N-(5-chloro-6-methylpyridin-2-yl)cyclopropanecarboxamide | Chlorine substituent on pyridine ring | Possibly lower biological activity compared to bromo-substituted analogs |
Safety and Handling
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Hazard Statements: While specific hazard statements for this compound are not detailed, compounds with similar structures can be irritating to skin and eyes. Handling should be done with caution, using appropriate protective equipment.
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Storage Conditions: Store in an inert atmosphere at room temperature to minimize degradation.
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